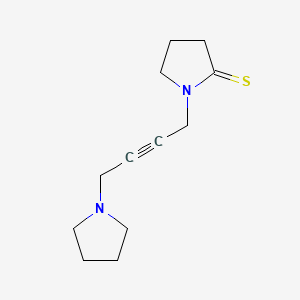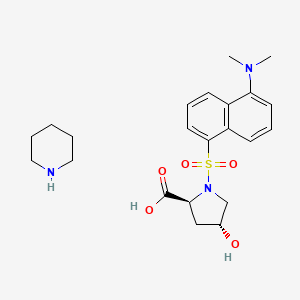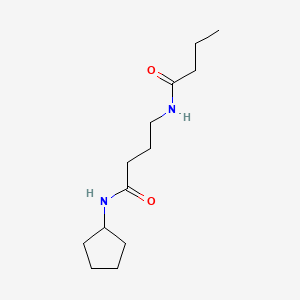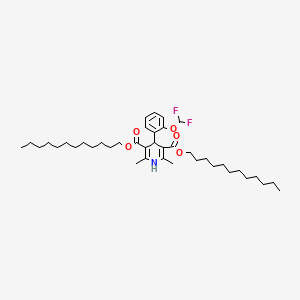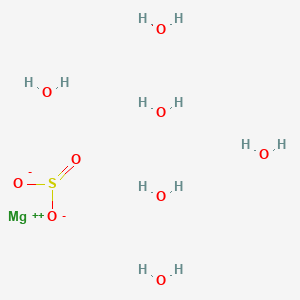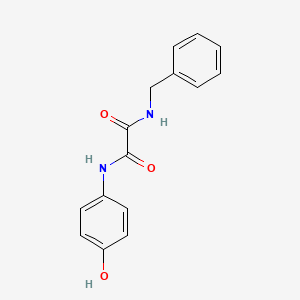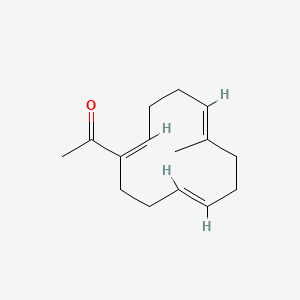
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a molecular formula of C20H32N2O3S and a molecular weight of 380.55 g/mol . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamic acid derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial production methods often involve the use of advanced techniques such as supercritical fluid extraction and high-pressure liquid chromatography to purify the compound. These methods ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the carbamic acid moiety.
Scientific Research Applications
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Carbamic acid, (((cyanomethyl)(4-methylphenyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester can be compared with other similar compounds such as:
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbosulfan
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the benzofuran ring and the carbamic acid moiety in this compound gives it distinct properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
82560-70-1 |
|---|---|
Molecular Formula |
C21H23N3O3S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[N-(cyanomethyl)-4-methylanilino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H23N3O3S/c1-15-8-10-17(11-9-15)24(13-12-22)28-23(4)20(25)26-18-7-5-6-16-14-21(2,3)27-19(16)18/h5-11H,13-14H2,1-4H3 |
InChI Key |
MKCLZEGKGKLWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC#N)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


